REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.C[O:12][C:13]([CH2:15][CH2:16][C:17]1[C:21]([CH3:22])=[CH:20][NH:19][CH:18]=1)=[O:14]>ClC(Cl)C>[C:13]([CH2:15][CH2:16][C:17]1[C:21]([CH3:22])=[C:20]([CH:3]=[O:4])[NH:19][CH:18]=1)([OH:12])=[O:14]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
58.4 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
55.7 g
|
Type
|
reactant
|
Smiles
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COC(=O)CCC1=CNC=C1C
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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ClC(C)Cl
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for another 35 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirring
|
Type
|
TEMPERATURE
|
Details
|
a thermometer and a dropping funnel and maintained under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled to −10° C
|
Type
|
ADDITION
|
Details
|
was added dropwise over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was rotary evaporated at <30° C
|
Type
|
ADDITION
|
Details
|
The fluid residue was poured into 2700 mL of ice-cold 2 N sodium hydroxide solution
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated to 88° C. over 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with 200 mL of ethyl ether
|
Type
|
TEMPERATURE
|
Details
|
The aqueous solution was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
by slowly adding about 1350 mL of 5 N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The yellow precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed four times with 100 mL of water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at ambient temperature
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCC=1C(=C(NC1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.4 g | |
YIELD: PERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |